2,5-Dihydroxy-1,4-benzenediphosphonic acid
Overview
Description
2,5-Dihydroxy-1,4-benzenediphosphonic acid is an organic compound with the molecular formula C6H8O8P2 and a molecular weight of 270.07 g/mol . It is characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a benzene ring. This compound is known for its ability to form stable complexes with metal ions, making it a valuable chelating agent .
Mechanism of Action
Target of Action
Phosphonic acids are known to interact with various metal ions, suggesting that this compound may target metal-containing enzymes or proteins .
Mode of Action
It’s known that phosphonic acids can form stable complexes with metal ions . This suggests that 2,5-Dihydroxy-1,4-benzenediphosphonic acid might interact with its targets by chelating metal ions, potentially altering the function of metal-dependent enzymes or proteins.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 7441±700 °C and a density of 214±01 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could affect the compound’s ability to chelate these ions and subsequently influence its mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dihydroxy-1,4-benzenediphosphonic acid involves the reaction of hydroquinone with phosphorous acid and phosphoric acid under controlled conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-1,4-benzenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
2,5-Dihydroxy-1,4-benzenediphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Dihydroxybenzene (Catechol): Similar in structure but lacks phosphonic acid groups.
1,4-Dihydroxybenzene (Hydroquinone): Similar in structure but lacks phosphonic acid groups.
2,5-Dihydroxy-1,4-benzoquinone: Contains quinone groups instead of phosphonic acid groups.
Uniqueness: 2,5-Dihydroxy-1,4-benzenediphosphonic acid is unique due to the presence of both hydroxyl and phosphonic acid groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its analogs .
Properties
IUPAC Name |
(2,5-dihydroxy-4-phosphonophenyl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8P2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKJCSMVDNOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)O)P(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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